- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532
Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)
92235-34-2 structure
Product Name:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Numero CAS:92235-34-2
MF:C9H16N2O3
MW:200.234942436218
MDL:MFCD03426144
CID:800532
PubChem ID:10750535
Update Time:2025-06-11
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
- (S)-BOC-3-AMINO-2-PYRROLIDINONE
- (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
- FD1232
- (S)-(-)-3-Boc-aminopyrrolidin-2-one
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
- (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
- (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
- tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
- (S)-Boc-3-amino-2-pyrrolidinone,97%
-
- MDL: MFCD03426144
- Inchi: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
- Chiave InChI: DVWCHAUBYVZILO-LURJTMIESA-N
- Sorrisi: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 200.11600
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 245
- XLogP3: 0.4
- Superficie polare topologica: 67.4
Proprietà sperimentali
- PSA: 67.43000
- LogP: 1.11930
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Condizioni di conservazione:Sealed in dry,2-8°C
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL515-100mg |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 97% | 100mg |
538CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL515-250mg |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 97% | 250mg |
1152CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL515-1g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 97% | 1g |
2375.0CNY | 2021-08-03 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0127-5g |
(S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate |
92235-34-2 | 95% | 5g |
$759 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S847010-100mg |
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 100mg |
669.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL515-50mg |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 97% | 50mg |
230.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL515-200mg |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 97% | 200mg |
676.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26160-100mg |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 100mg |
¥396.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26160-250mg |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 250mg |
¥646.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26160-1g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 1g |
¥1876.0 | 2021-09-04 |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
Riferimento
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Riferimento
- Protein synthesis with conformationally constrained cyclic dipeptides, Bioorganic & Medicinal Chemistry, 2020, 28(22),
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Riferimento
- Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 min, reflux
Riferimento
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids, Journal of Peptide Science, 2005, 11(3), 175-186
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ; overnight, rt; 2 h, reflux
Riferimento
- Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK., World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
Riferimento
- A flexible approach to (S)-3-amino-2-pyrrolidinone derivatives, Heterocycles, 2004, 64, 121-128
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Riferimento
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Riferimento
- Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, 60 °C; 4 h, 60 °C
Riferimento
- Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide , Hydroxybenzotriazole Solvents: Tetrahydrofuran
Riferimento
- Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa, Journal of Medicinal Chemistry, 1999, 42(18), 3557-3571
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials
- Di-tert-butyl dicarbonate
- Boc-L-2,4-diaminobutyric acid
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-, 2,3,4,5,6-pentafluorophenyl ester, (2S)-
- Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, potassium salt (1:1), (2S)-
- (3S)-3-aminopyrrolidin-2-one
- 3-Aminopyrrolidin-2-one
- (S)-benzyl 2-oxopyrrolidin-3-ylcarbamate
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Numero d'ordine:A860133
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:22
Prezzo ($):625.0
Email:sales@amadischem.com
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Letteratura correlata
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate) Prodotti correlati
- 76944-95-1(tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate)
- 124842-29-1(Carbamic acid, [(3S)-2,5-dioxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester)
- 99780-97-9(tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate)
- 827579-57-7(Carbamic acid, [(1S)-1-[[(2-methylpropyl)amino]carbonyl]propyl]-,1,1-dimethylethyl ester)
- 251938-49-5(tert-butyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate)
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
- 122536-66-7(Carbamic acid,[1-methyl-2-oxo-2-(3-pyrrolidinylamino)ethyl]-, 1,1-dimethylethyl ester,[S-(R*,R*)]- (9CI))
- 549531-10-4((R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate)
- 163929-77-9((R)-tert-Butyl (2,5-dioxopyrrolidin-3-yl)carbamate)
- 106691-72-9(tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Purezza:99%
Quantità:5g
Prezzo ($):625.0